![molecular formula C6H10N2OS B1381455 [5-(丙烷-2-基)-1,3,4-噻二唑-2-基]甲醇 CAS No. 1330751-83-1](/img/structure/B1381455.png)

[5-(丙烷-2-基)-1,3,4-噻二唑-2-基]甲醇

描述

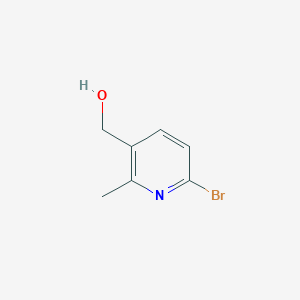

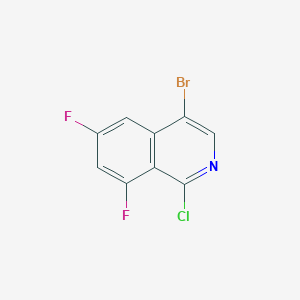

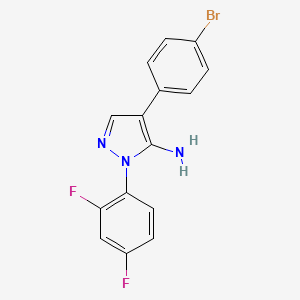

“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. It also has an isopropyl group (propan-2-yl) and a methanol group attached to the ring .Chemical Reactions Analysis

The reactivity of this compound could be inferred from its functional groups. The thiadiazole ring might participate in nucleophilic substitution reactions, while the methanol group might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might increase its solubility in polar solvents .科学研究应用

Anticancer Agent Development

The structural motif of 1,2,4-triazole derivatives, which includes compounds related to “[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol”, has been extensively studied for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them suitable candidates for further development into anticancer drugs .

Antimicrobial Applications

Compounds with a thiadiazol moiety have been recognized for their antimicrobial properties. They can be synthesized and modified to enhance their efficacy against a range of bacterial and fungal pathogens. This makes them valuable in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

The 1,3,4-thiadiazol ring system is known to interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors that can be used to treat diseases where enzyme regulation is necessary. For example, they can target aromatase enzymes, which are involved in the biosynthesis of estrogens and are a therapeutic target in certain types of breast cancer .

Agricultural Chemicals

Thiadiazol derivatives are explored for their use in agriculture as fungicides and herbicides. Their ability to inhibit the growth of harmful fungi and weeds without affecting crops makes them an important tool in increasing agricultural productivity and protecting crops from diseases .

Neuroprotective Agents

Research into thiadiazol compounds has indicated potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Their ability to cross the blood-brain barrier and protect neural tissue from damage is a promising avenue for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .

Material Science

The unique chemical structure of thiadiazol derivatives allows them to be used in material science, particularly in the development of organic semiconductors and other electronic materials. Their stability and conductive properties are valuable in creating more efficient and durable electronic devices .

安全和危害

未来方向

属性

IUPAC Name |

(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4(2)6-8-7-5(3-9)10-6/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEXGIWANSQVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

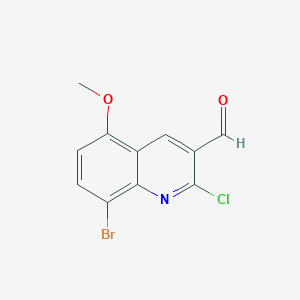

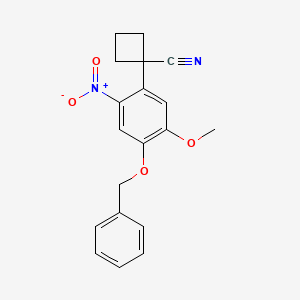

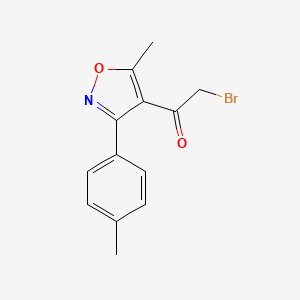

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)